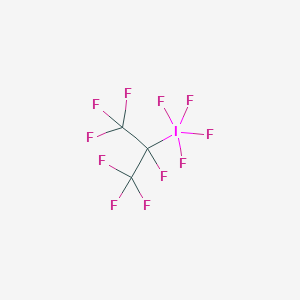
Tetrafluoro(perfluoroisopropyl)iodine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrafluoro(perfluoroisopropyl)iodine is a chemical compound with the molecular formula C3F11I. It consists of three carbon atoms, eleven fluorine atoms, and one iodine atom . This compound is part of the broader class of fluorinated organic compounds, which are known for their unique chemical properties and applications in various fields.
Métodos De Preparación
The synthesis of Tetrafluoro(perfluoroisopropyl)iodine typically involves the use of hypervalent iodine reagents. One common method is oxidative fluorination using Selectfluor, which provides a mild and efficient route to hypervalent iodine(V) fluorides . This method avoids the use of harsh fluorinating reagents and allows for the isolation of pure iodine(V) fluorides after a simple work-up. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the compound’s stability and purity.
Análisis De Reacciones Químicas
Tetrafluoro(perfluoroisopropyl)iodine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide, iodide ions, and thiosulfate ions . For example, in the iodine clock reaction, hydrogen peroxide reacts with iodide ions to produce iodine molecules, which can further react with thiosulfate ions to form iodide ions again . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Tetrafluoro(perfluoroisopropyl)iodine has several scientific research applications, particularly in the fields of chemistry and materials science. Its unique chemical properties make it valuable in the synthesis of fluorinated polymers and surfactants . Additionally, it is used in the development of energy storage and conversion devices, such as batteries and fuel cells, due to its high chemical and thermal stability . The compound’s ability to form stable complexes with other molecules also makes it useful in various industrial applications.
Mecanismo De Acción
The mechanism of action of Tetrafluoro(perfluoroisopropyl)iodine involves its ability to form stable complexes with other molecules through halogen bonding. This interaction stabilizes the iodine center and allows the compound to participate in various chemical reactions . The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparación Con Compuestos Similares
Tetrafluoro(perfluoroisopropyl)iodine can be compared with other fluorinated compounds, such as hexafluorobenzene and perfluorooctanoic acid . While these compounds share some chemical properties, this compound is unique in its structure and reactivity. Its ability to form stable complexes and participate in a wide range of chemical reactions makes it distinct from other similar compounds.
Conclusion
This compound is a versatile compound with significant applications in scientific research and industry. Its unique chemical properties, preparation methods, and reactivity make it valuable in various fields, including chemistry, materials science, and energy storage. Understanding its mechanism of action and comparing it with similar compounds highlights its uniqueness and potential for future applications.
Propiedades
Número CAS |
51585-87-6 |
|---|---|
Fórmula molecular |
C3F11I |
Peso molecular |
371.92 g/mol |
Nombre IUPAC |
tetrafluoro(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-λ5-iodane |
InChI |
InChI=1S/C3F11I/c4-1(2(5,6)7,3(8,9)10)15(11,12,13)14 |
Clave InChI |
QRFPBURBLYVAPU-UHFFFAOYSA-N |
SMILES canónico |
C(C(F)(F)F)(C(F)(F)F)(F)I(F)(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



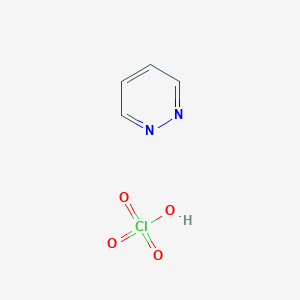

![1,1'-Oxybis[4-(1,1-diethoxyethyl)benzene]](/img/structure/B14658894.png)
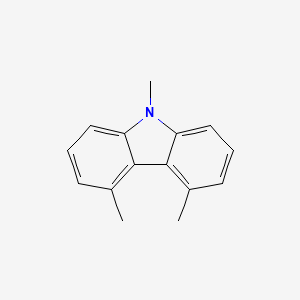

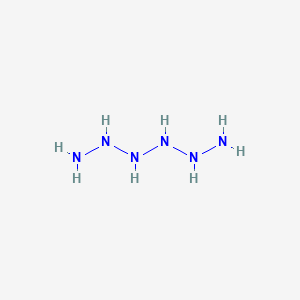
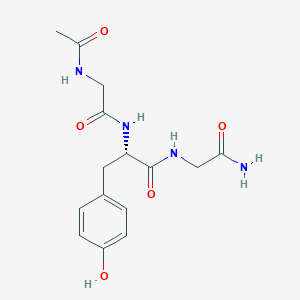
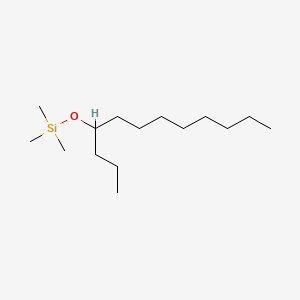
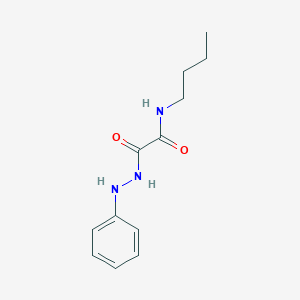
![1-[2-(4-Methylphenyl)ethyl]-3,4-dihydrophenanthrene](/img/structure/B14658933.png)

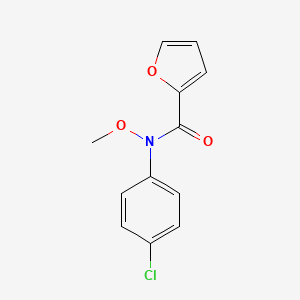
![2-(4-Nitrophenyl)octahydrocyclopenta[d][1,3]oxazine](/img/structure/B14658943.png)
